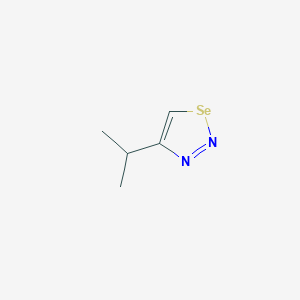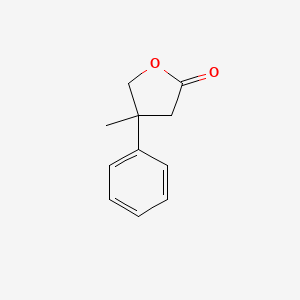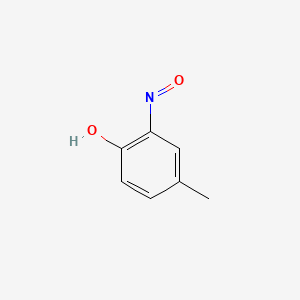
4-Methyl-2-nitrosophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-nitrosophenol is an aromatic compound with the molecular formula C₇H₇NO₂. It is a derivative of phenol, where the hydroxyl group is substituted with a nitroso group at the ortho position and a methyl group at the para position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2-nitrosophenol can be synthesized through several methods. One common approach involves the nitrosation of 4-methylphenol (p-cresol) using nitrous acid in the presence of a copper catalyst. The reaction typically occurs in an aqueous medium with acetic acid as a solvent and sodium acetate as a buffer . The copper salt (CuSO₄) is dissolved in water containing sodium nitrite, and this solution is added dropwise to the phenolic solution .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: 4-Methyl-2-nitrophenol.
Reduction: 4-Methyl-2-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Applications De Recherche Scientifique
4-Methyl-2-nitrosophenol has several applications in scientific research:
Biology: It can be used in biochemical assays to study enzyme activities and interactions.
Industry: Used in the production of pigments, rubber additives, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-nitrosophenol involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing the oxidative state of biological systems. It can also form complexes with metal ions, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-2-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
2-Nitroso-4-methylphenol: Positional isomer with the nitroso group at the ortho position relative to the hydroxyl group.
Uniqueness
4-Methyl-2-nitrosophenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both a methyl and a nitroso group on the phenol ring allows for diverse chemical transformations and applications that are not possible with other similar compounds .
Propriétés
Numéro CAS |
39825-16-6 |
|---|---|
Formule moléculaire |
C7H7NO2 |
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
4-methyl-2-nitrosophenol |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-7(9)6(4-5)8-10/h2-4,9H,1H3 |
Clé InChI |
XVFHRDNVLAPOCH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


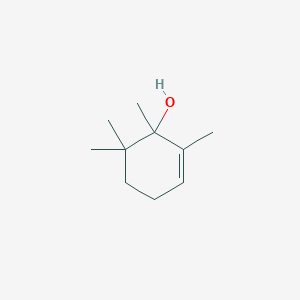
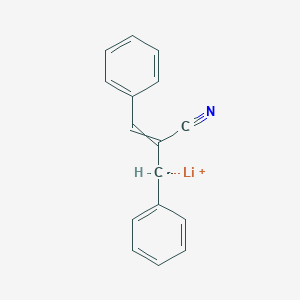
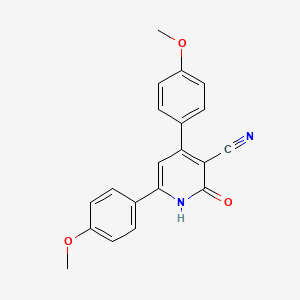
![[1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate](/img/structure/B14672495.png)
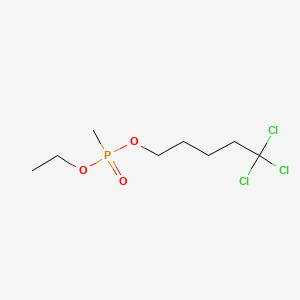


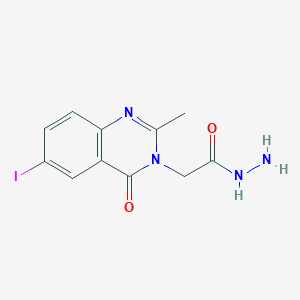
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
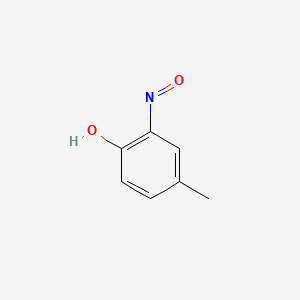
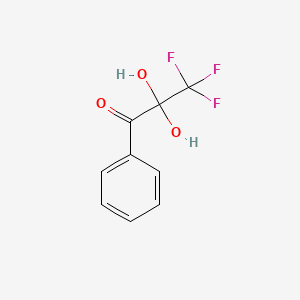
![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)
